
(2S,3S,4R)-4-Amino-3-hydroxypyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S,4R)-4-Amino-3-hydroxypyrrolidine-2-carboxylic acid is a chiral amino acid derivative. It is a structural analog of proline, featuring an amino group at the 4-position and a hydroxyl group at the 3-position. This compound is of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R)-4-Amino-3-hydroxypyrrolidine-2-carboxylic acid typically involves multi-step organic synthesis One common method includes the use of chiral starting materials and stereoselective reactions to ensure the correct configuration of the compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts to achieve high enantioselectivity and yield. Enzymatic methods, such as the use of transaminases or hydroxylases, can be employed to introduce the functional groups at the desired positions with high specificity.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S,4R)-4-Amino-3-hydroxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Acyl chlorides, anhydrides, and other electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the carbonyl group regenerates the hydroxyl group.
Wissenschaftliche Forschungsanwendungen
(2S,3S,4R)-4-Amino-3-hydroxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in protein structure and function, particularly in the stabilization of protein conformations.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various compounds.
Wirkmechanismus
The mechanism by which (2S,3S,4R)-4-Amino-3-hydroxypyrrolidine-2-carboxylic acid exerts its effects is primarily through its incorporation into peptides and proteins. The presence of the hydroxyl and amino groups allows it to participate in hydrogen bonding and other interactions that stabilize protein structures. Additionally, it may interact with specific enzymes or receptors, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Proline: A structurally similar amino acid but lacks the hydroxyl group at the 3-position.
Hydroxyproline: Similar to (2S,3S,4R)-4-Amino-3-hydroxypyrrolidine-2-carboxylic acid but with different stereochemistry.
4-Aminoproline: Lacks the hydroxyl group at the 3-position.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups. This combination allows for unique interactions in biological systems, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C5H10N2O3 |
|---|---|
Molekulargewicht |
146.14 g/mol |
IUPAC-Name |
(2S,3S,4R)-4-amino-3-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H10N2O3/c6-2-1-7-3(4(2)8)5(9)10/h2-4,7-8H,1,6H2,(H,9,10)/t2-,3+,4+/m1/s1 |
InChI-Schlüssel |
GYHVXZXKXZOKPS-UZBSEBFBSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H](N1)C(=O)O)O)N |
Kanonische SMILES |
C1C(C(C(N1)C(=O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Methylthio)benzo[d]oxazole-4-carboxamide](/img/structure/B12872228.png)

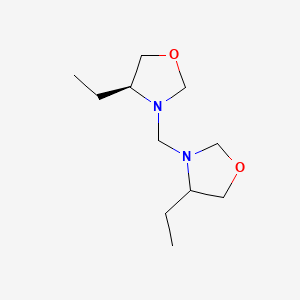

![8-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12872243.png)
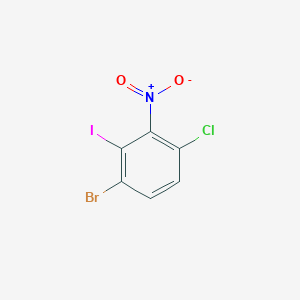
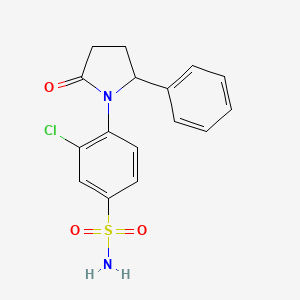
![4-Chloro-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12872271.png)
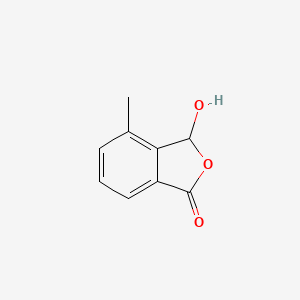
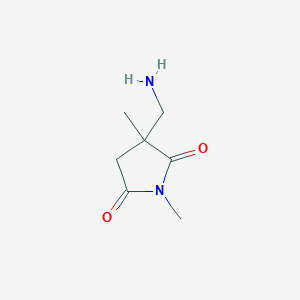
![1-(4-Aminobenzo[d]oxazol-2-yl)-2-chloroethanone](/img/structure/B12872310.png)
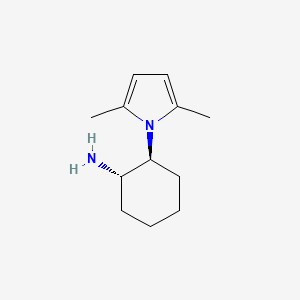

![(8-(4-(9H-Carbazol-9-yl)phenyl)dibenzo[b,d]furan-4-yl)diphenylphosphine oxide](/img/structure/B12872333.png)
